3-Methoxy-N-methyl-4-nitrobenzamide
Overview
Description
3-Methoxy-N-methyl-4-nitrobenzamide is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Methoxy-N-methyl-4-nitrobenzamide (C9H10N2O4) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C9H10N2O4
- Molecular Weight : 194.19 g/mol
- Structure : The compound features a methoxy group at the 3-position, a methyl group on the nitrogen atom, and a nitro group at the 4-position of the benzamide structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, particularly monoamine oxidase (MAO), which plays a crucial role in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as dopamine, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's disease .
- Antioxidant Properties : Research indicates that this compound may exhibit antioxidant activity by modulating oxidative stress pathways. It has been shown to upregulate heme oxygenase-1 (HO-1), an enzyme associated with cytoprotection against oxidative damage .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its structure allows it to interact with microbial targets, although specific mechanisms remain under investigation.
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study conducted on PC12 neuronal cells demonstrated that treatment with this compound resulted in significant protection against oxidative stress induced by neurotoxins. The compound not only inhibited MAO-B effectively but also enhanced the expression of protective genes involved in antioxidant responses .
- Antimicrobial Testing : In vitro assays have shown that this compound exhibits notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. Further investigations are required to elucidate the specific pathways involved in its antimicrobial action.
Properties
IUPAC Name |
3-methoxy-N-methyl-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-9(12)6-3-4-7(11(13)14)8(5-6)15-2/h3-5H,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQDJNLPLPYKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718633 | |
Record name | 3-Methoxy-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878160-13-5 | |
Record name | 3-Methoxy-N-methyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.